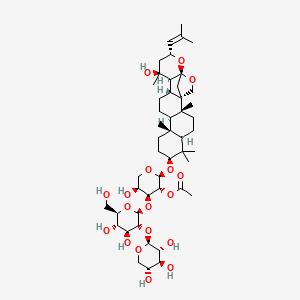
Colubrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colubrin is a triterpenoid.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Research Findings:
Recent studies have demonstrated that extracts from Colubrina greggii exhibit significant antifungal activity against various strains of Candida, including azole-resistant strains. The Minimum Inhibitory Concentration (MIC) values for specific compounds isolated from the plant were as follows:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 1 (Quercitrin) | 7.8 | Candida glabrata (sensitive strains) |
| Compound 2 | 63 | Candida glabrata (resistant strains) |
| Compound 3 | 500 | Candida albicans |
The study indicated that the ethyl acetate and butanol extracts were more effective against Candida spp., highlighting the potential of these compounds in treating fungal infections .
Psychoactive Properties
Traditional Uses:
Anadenanthera colubrina var. cebil, commonly known as Vilca or cebil, has been traditionally used by pre-Hispanic cultures for its psychoactive properties. The seeds contain tryptamines, which have been utilized in ceremonial contexts and are believed to facilitate spiritual experiences .
Case Studies:
- Cultural Significance: The use of Vilca in shamanistic practices underscores its importance in indigenous medicine and spirituality.
- Modern Research: Investigations into its psychoactive components have led to a better understanding of its effects on consciousness and perception, paving the way for potential therapeutic applications in mental health .
Skin Hydration
Clinical Applications:
A standardized extract of Anadenanthera colubrina has shown promise as a topical agent for skin hydration. In clinical trials, it was found to significantly reduce transepidermal water loss, suggesting its efficacy as a moisturizer .
Data Summary:
| Study Type | Outcome |
|---|---|
| Clinical Trial | Reduced transepidermal water loss |
| Application | Topical skin hydration agent |
This property could be beneficial for developing skincare products aimed at improving skin barrier function and hydration.
Drug Delivery Systems
Innovative Applications:
Recent studies have explored the use of A. colubrina extracts in drug delivery systems, particularly focusing on their antibiofilm activity. The extracts have shown potential in modulating biofilm formation by pathogens, which is crucial in enhancing drug efficacy against resistant strains .
Eigenschaften
Molekularformel |
C48H76O18 |
|---|---|
Molekulargewicht |
941.1 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C48H76O18/c1-22(2)15-24-16-46(8,57)39-25-9-10-30-44(6)13-12-31(43(4,5)29(44)11-14-45(30,7)47(25)20-48(39,66-24)60-21-47)63-41-38(61-23(3)50)36(27(52)19-59-41)64-42-37(34(55)33(54)28(17-49)62-42)65-40-35(56)32(53)26(51)18-58-40/h15,24-42,49,51-57H,9-14,16-21H2,1-8H3/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,44-,45+,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
ZIUOAVDHMLNSNY-QGEXMSAISA-N |
SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |
Isomerische SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C |
Kanonische SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















